3-Chloroisoxazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroisoxazolo[5,4-b]pyridine is a heterocyclic compound that features a fused isoxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroisoxazolo[5,4-b]pyridine typically involves the annulation of a pyridine ring to an isoxazole ring. One common method includes the reaction of 3-fluoropyridine derivatives with hydroxyimino groups under basic conditions, such as sodium hydride (NaH) in dimethylformamide (DMF) . Another approach involves the cyclization of 4-aminoisoxazoles with pyridine derivatives .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloroisoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring system.
Cyclization Reactions: It can form additional ring structures through intramolecular cyclization.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) in DMF or potassium carbonate (K2CO3) in acetonitrile are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce nitro derivatives.
Scientific Research Applications
3-Chloroisoxazolo[5,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Chloroisoxazolo[5,4-b]pyridine exerts its effects often involves interaction with specific molecular targets. For instance, its inhibition of cytochrome P450 CYP17 disrupts the biosynthesis of steroid hormones, which can be beneficial in treating hormone-dependent cancers . The compound’s structure allows it to bind effectively to the active sites of enzymes, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
3-Chloroisoxazolo[5,4-b]pyridine can be compared with other isoxazole and pyridine derivatives:
Isoxazolo[4,5-b]pyridine: Similar in structure but may have different substituents, leading to varied biological activities.
3-Fluoroisoxazolo[5,4-b]pyridine: The fluorine atom can alter the compound’s reactivity and interaction with biological targets.
4-Aminoisoxazolo[5,4-b]pyridine: The amino group can enhance the compound’s solubility and reactivity in certain chemical reactions.
Properties
IUPAC Name |
3-chloro-[1,2]oxazolo[5,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIRWILDYHZLAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.